molecular formula C13H10N2O4 B14521272 6-Methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carbonitrile CAS No. 62559-07-3

6-Methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carbonitrile

Cat. No.: B14521272
CAS No.: 62559-07-3
M. Wt: 258.23 g/mol
InChI Key: UCDCRKQXJLPWRP-UHFFFAOYSA-N
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Description

6-Methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyrans This compound is characterized by the presence of a pyran ring, a nitrophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carbonitrile can be achieved through a multi-component reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. For this specific compound, the reaction typically involves the use of 3-nitrobenzaldehyde, ethyl acetoacetate, and urea in the presence of a catalyst such as concentrated hydrochloric acid .

Industrial Production Methods: In an industrial setting, the Biginelli reaction can be optimized by using microwave irradiation or other advanced techniques to increase yield and reduce reaction time. The use of nano-catalysts, such as nano-cellulose/BF3/Fe3O4, has also been explored to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Ammonia (NH3) or primary amines under basic conditions.

Major Products Formed:

Scientific Research Applications

6-Methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, leading to inhibition of their activity. The nitrile group can form hydrogen bonds with amino acid residues in the active site of enzymes, further enhancing its inhibitory effects. The compound’s ability to inhibit enzymes involved in cell proliferation makes it a potential anti-cancer agent .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carbonitrile is unique due to its combination of a nitrophenyl group, a nitrile group, and a pyran ring

Properties

CAS No.

62559-07-3

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyran-3-carbonitrile

InChI

InChI=1S/C13H10N2O4/c1-8-5-11(12(7-14)13(16)19-8)9-3-2-4-10(6-9)15(17)18/h2-6,11-12H,1H3

InChI Key

UCDCRKQXJLPWRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(C(=O)O1)C#N)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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